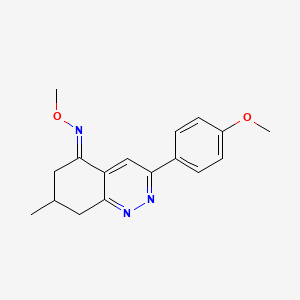
N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine is a complex organic compound with a unique structure that includes both methoxy and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form 4-methoxycinnamic acid. This intermediate is then subjected to further reactions, including cyclization and methylation, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and catalysts is often considered to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield methoxy-substituted ketones, while reduction may produce methoxy-substituted alcohols .
Aplicaciones Científicas De Investigación
N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
4-methoxycinnamic acid: A precursor in the synthesis of N-methoxy-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydrocinnolin-5-imine.
3,4-dimethoxyphenethylamine: Shares structural similarities and is used in related chemical reactions.
N-methoxy-3-(4-methoxyphenyl)-N-methylpropanamide: Another compound with similar functional groups and applications.
Uniqueness
This compound is unique due to its specific combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C17H19N3O2 |
|---|---|
Peso molecular |
297.35 g/mol |
Nombre IUPAC |
(E)-N-methoxy-3-(4-methoxyphenyl)-7-methyl-7,8-dihydro-6H-cinnolin-5-imine |
InChI |
InChI=1S/C17H19N3O2/c1-11-8-16-14(17(9-11)20-22-3)10-15(18-19-16)12-4-6-13(21-2)7-5-12/h4-7,10-11H,8-9H2,1-3H3/b20-17+ |
Clave InChI |
LPNQTQXPHBVZQB-LVZFUZTISA-N |
SMILES isomérico |
CC1CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


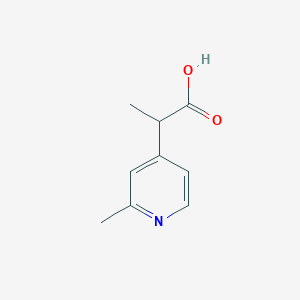

![[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)

![[1-Cyclopropyl-5-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13062734.png)
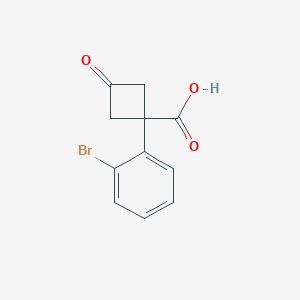
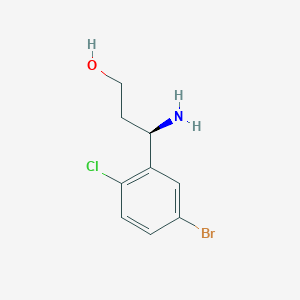
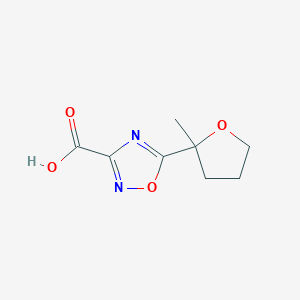
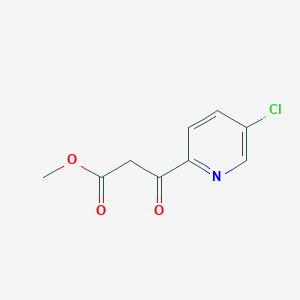
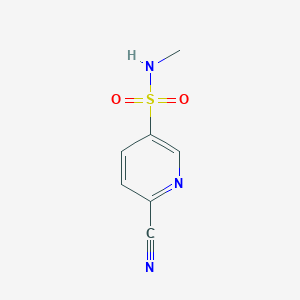
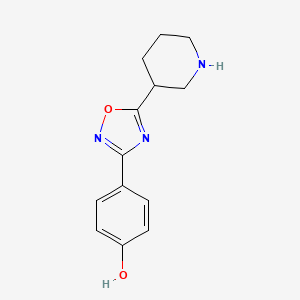

![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)

